1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone
Description
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone (CAS: 887595-31-5) is a nitro-substituted aromatic ketone with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . It is primarily used in laboratory settings and chemical manufacturing . The compound features a pyrrolidine ring attached to the phenyl group at the 4-position and a nitro group at the 3-position, contributing to its unique reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)10-4-5-11(12(8-10)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRRVRRXUGSDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399841 | |
| Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-31-5 | |
| Record name | 1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887595-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone typically involves the nitration of 4-pyrrolidin-1-ylacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the aromatic ring .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted position. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-amino-4-pyrrolidin-1-ylphenyl)ethanone .
Scientific Research Applications
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential applications in drug development are explored, particularly for designing new therapeutic agents. Its structural features make it a candidate for modification to enhance pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their comparative properties:
Structural and Functional Differences
a. Pyrrolidine vs. Piperidine Substituents
- The target compound’s pyrrolidine (5-membered ring) substituent offers distinct steric and electronic effects compared to the piperidine (6-membered ring) analog (CAS 30877-80-6).
b. Nitro Group Positioning
- 1-(3-Nitrophenyl)ethanone (CAS 121-89-1) lacks the pyrrolidine substituent, resulting in simpler reactivity and lower molecular weight.
c. Heteroatom Incorporation
- The pyridylthio-substituted analog (CAS 175137-44-7) introduces a sulfur atom, which may increase susceptibility to oxidation or nucleophilic substitution reactions. This could expand its utility in metal coordination chemistry or prodrug development .
d. Complex Pharmacophores
- The piperidine-pyrazole derivative (CAS 1030856-24-6) demonstrates how additional functional groups (e.g., chloro, pyrazole) can enhance molecular complexity for targeted biological activity, likely in kinase inhibition or antimicrobial applications .
Biological Activity
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone, with the CAS number 887595-31-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitro group and a pyrrolidine moiety, which are significant for its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown that it is effective against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.1 |
| Klebsiella pneumoniae | 0.075 |
These results suggest that the compound may be a promising candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial effects, the compound has also demonstrated antifungal activity. Studies have indicated effectiveness against common fungal strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 0.02 to 0.1 mg/mL.
The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell walls and disruption of cellular processes. The nitro group is believed to play a critical role in this interaction, potentially leading to the formation of reactive intermediates that damage cellular components.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of the compound against a panel of resistant bacterial strains. The results indicated that the compound not only inhibited growth but also exhibited bactericidal activity, effectively killing the bacteria within hours of exposure.
Case Study 2: Toxicity Assessment
Another study focused on assessing the cytotoxicity of this compound in human cell lines. The compound showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
